3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide
Overview
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide is 308.12732577 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
1,2,4-Oxadiazole derivatives have shown promise as potential anticancer agents. Zhang et al. (2005) discovered that certain oxadiazole compounds, specifically those with a substituted five-member ring, are effective in inducing apoptosis in breast and colorectal cancer cell lines. The molecular target of these compounds was identified as TIP47, an IGF II receptor binding protein, highlighting their potential as anticancer agents and apoptosis inducers (Zhang et al., 2005).
Insecticidal Activity
Oxadiazole rings have been incorporated in the synthesis of anthranilic diamides analogs, which demonstrated significant insecticidal activities. Qi et al. (2014) synthesized a series of these compounds, showing particularly effective insecticidal activities against the diamondback moth. This suggests the utility of oxadiazole derivatives in agricultural pest control (Qi et al., 2014).
Corrosion Inhibition
Oxadiazole derivatives have been evaluated for their ability to inhibit corrosion in metals. Rochdi et al. (2014) found that 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole effectively inhibits both cathodic and anodic reactions in brass, indicating their potential as corrosion inhibitors in industrial applications (Rochdi et al., 2014).
Potential in Parkinson's Disease Treatment
Novel oxadiazole compounds have been identified as inhibitors of catechol-O-methyltransferase (COMT), a key enzyme in the treatment of Parkinson's disease. Kiss et al. (2010) found that replacing the pyrazole core with a 1,2,4-oxadiazole ring resulted in compounds with longer duration of COMT inhibition, suggesting their potential use in Parkinson's disease therapy (Kiss et al., 2010).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole heterocyclic moiety are known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their wide range of chemical and biological properties .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been reported to induce caspase-mediated apoptosis in cancer cells . Caspases, executioners of apoptosis, are members of cysteine proteases, which on activation lead to irreversible apoptosis cell death .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-4-6-13(7-5-12)17-20-16(23-21-17)9-8-15(22)19-14-3-2-10-18-11-14/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCGFVAPCYHGBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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